![molecular formula C16H20N2O2S2 B2658738 5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene CAS No. 620104-14-5](/img/structure/B2658738.png)
5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene
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Overview
Description
5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene is a chemical compound with the molecular formula C16H20N2O2S2 and a molecular weight of 336.47. It is a derivative of thiophene, a heterocyclic compound that consists of a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, α-methylene carbonyl compounds, α-cyano esters, and 1,4-dicarbonyl compounds .Molecular Structure Analysis
Thiophene, the core structure of 5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene, is a five-membered ring made up of one sulfur atom and four carbon atoms . The sulfur atom contributes one lone pair of electrons to the π-system, creating a stable aromatic system with six π-electrons .Chemical Reactions Analysis
Thiophene derivatives, including 5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene, exhibit a variety of chemical reactions. They can undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide . They also participate in ring-forming multicomponent reactions for synthesizing thiophenes and their derivatives .Physical And Chemical Properties Analysis
Thiophene, the core structure of 5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene, is a colorless liquid with a benzene-like odor . It has a boiling point of 84.1°C and a melting point of -38.3°C . Thiophene is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .Scientific Research Applications
Anticancer Properties: Certain thiophene derivatives exhibit anticancer activity . Researchers have explored their potential as novel chemotherapeutic agents.
Anti-Inflammatory Effects: Thiophene-based molecules have demonstrated anti-inflammatory properties . These compounds could be valuable in managing inflammatory diseases.
Antimicrobial Activity: Substituted thiophenes show antimicrobial effects . Their use in developing new antibiotics and antifungal drugs is an active area of research.
Organic Electronics and Materials Science
Thiophene derivatives play a crucial role in organic electronics and material science:
Organic Semiconductors: Thiophene-mediated molecules contribute to the advancement of organic semiconductors . These materials are essential for flexible displays, sensors, and solar cells.
Industrial Chemistry and Corrosion Inhibition
Thiophene derivatives find applications in industrial settings:
- Corrosion Inhibitors : Thiophene derivatives are used as corrosion inhibitors . They protect metals from degradation in aggressive environments.
Pharmacology and Therapeutics
Several drugs incorporate the thiophene ring system:
Future Directions
Thiophene derivatives, including 5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene, have a wide range of applications in pharmaceuticals and material science . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research may focus on developing more efficient synthetic strategies for these compounds and exploring their potential applications in various fields.
properties
IUPAC Name |
1-benzyl-4-(5-methylthiophen-2-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-14-7-8-16(21-14)22(19,20)18-11-9-17(10-12-18)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASLTPGJWSEEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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